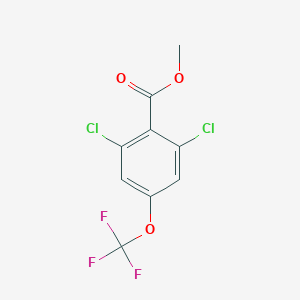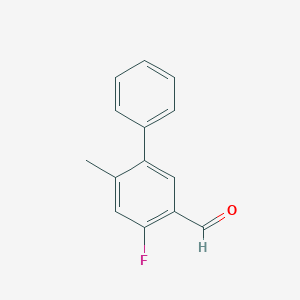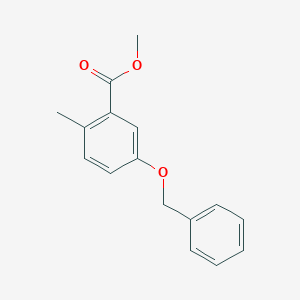![molecular formula C10H7BrF4O2 B6296294 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2221811-98-7](/img/structure/B6296294.png)
2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of peptides and proteins. Additionally, it has been used as a reaction intermediate in the synthesis of a variety of other compounds, including organometallic compounds and polymers.
作用机制
Target of Action
The compound “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” is a boron reagent that is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in SM coupling . In this process, the boron atom in the compound transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic molecules . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
It’s known that the compound’s stability and reactivity can be influenced by various factors, including the presence of other reagents and the conditions under which the sm coupling reaction is carried out .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature and the pH of the reaction environment . Additionally, the presence of other reagents can also influence the compound’s reactivity .
实验室实验的优点和局限性
2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is a versatile molecule that can be used in a variety of experiments. One of the major advantages of using this molecule is that it is relatively simple to synthesize, which makes it ideal for use in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, one of the major limitations of using this molecule is that it can be difficult to obtain in large quantities, which can limit its use in large scale experiments.
未来方向
There are a variety of potential future directions for the use of 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane in scientific research. One potential direction is the use of this molecule as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. Additionally, this molecule could be used as a reagent in the synthesis of peptides and proteins. Additionally, this molecule could be used as a reaction intermediate in the synthesis of a variety of other compounds, including organometallic compounds and polymers. Additionally, this molecule could be used to study the effects of various compounds on biological systems, as well as to study the effects of various compounds on enzyme activity, cell signaling pathways, and gene expression. Finally, this molecule could be used to develop new drugs or treatments for a variety of diseases and conditions.
合成方法
2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane can be synthesized using a variety of methods. The most common method is a three-step synthesis, which involves the reaction of bromoacetic acid with 2-fluoro-5-(trifluoromethyl)phenol, followed by the addition of sodium borohydride, and finally the addition of aqueous sodium hydroxide. This method is relatively simple and can be accomplished in a short amount of time.
属性
IUPAC Name |
2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-4-5(10(13,14)15)3-6(8(7)12)9-16-1-2-17-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCBJOCWRSUKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC(=C2)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


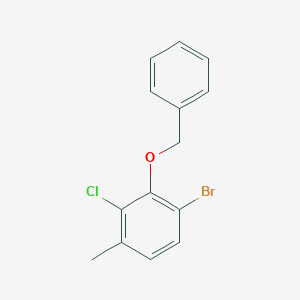

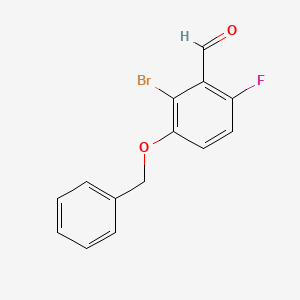
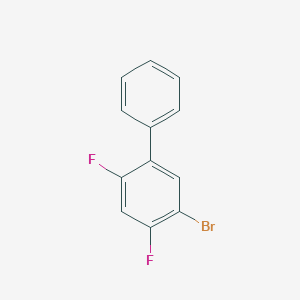


![[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B6296257.png)

